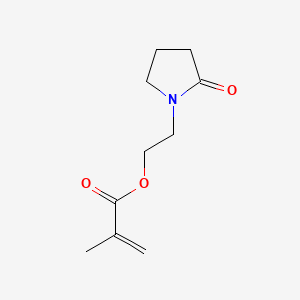

2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-8(2)10(13)14-7-6-11-5-3-4-9(11)12/h1,3-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTPGZQPUZSUKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

147485-90-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-pyrrolidinyl)ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147485-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10431548 | |

| Record name | 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946-25-8 | |

| Record name | 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: N-(2-Methacryloyloxyethyl)pyrrolidone (NMEP)

This technical monograph is structured to serve as a definitive reference for 2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate , a specialized functional monomer bridging the gap between hydrophilic biocompatibility and robust acrylic chemistry.

Content Type: Technical Guide / Whitepaper Subject: Synthesis, Validation, and Application of CAS 946-25-8

Nomenclature & Chemical Identity

In the field of high-performance hydrogels and drug delivery systems, precision in nomenclature is critical to avoid conflation with simpler acrylates. While the IUPAC name This compound is chemically descriptive, it is rarely used in day-to-day laboratory vernacular.

Synonyms and Identifiers

The following table consolidates the accepted synonyms used across industrial and academic literature.

| Category | Primary Identifier | Notes |

| Common Acronym | NMEP | Preferred abbreviation in polymer literature. |

| Industrial Name | N-(2-Methacryloyloxyethyl)pyrrolidone | Most common trade name. |

| Alternative Name | 2-(2-Oxo-1-pyrrolidinyl)ethyl methacrylate | Emphasizes the methacrylate ester functionality.[1] |

| CAS Number | 946-25-8 | Monomer specific. (Homopolymer CAS: 147485-90-3).[1] |

| Molecular Formula | C₁₀H₁₅NO₃ | MW: 197.23 g/mol .[1] |

Critical Distinction: Do not confuse NMEP with Ethyl Methacrylate (CAS 97-63-2). NMEP contains a bulky, polar pyrrolidone ring that imparts significant hydrophilicity and hydrogen-bonding capability, unlike the hydrophobic ethyl ester.

Synthesis Protocol: The Schotten-Baumann Route

Reaction Mechanism

The synthesis involves the esterification of N-(2-Hydroxyethyl)-2-pyrrolidone (HEP) with Methacryloyl Chloride , mediated by a base to scavenge the generated HCl.

Figure 1: Mechanistic pathway for the synthesis of NMEP via acyl chloride esterification.

Step-by-Step Methodology

Safety Precaution: Methacryloyl chloride is a lachrymator. Perform all steps in a fume hood.

-

Preparation:

-

Reactants: 1.0 eq N-(2-Hydroxyethyl)-2-pyrrolidone (HEP), 1.1 eq Triethylamine (TEA) (base), 1.05 eq Methacryloyl Chloride.

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Inhibitor: 50-100 ppm 4-Methoxyphenol (MEHQ) to prevent polymerization during workup.

-

-

Execution:

-

Dissolve HEP and TEA in DCM in a round-bottom flask under nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath. Reasoning: Low temperature prevents the polymerization of the highly reactive acyl chloride and minimizes side reactions.

-

Add Methacryloyl Chloride dropwise over 1 hour.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

-

Workup & Purification:

-

Filter off the precipitated triethylamine hydrochloride salt.

-

Wash the organic filtrate sequentially with:

-

Saturated NaHCO₃ (removes unreacted acid/chloride).

-

Brine (removes water).

-

-

Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Final Purification: Distillation under high vacuum (<1 mmHg) is required to obtain polymer-grade monomer.

-

Validation: Self-Validating Analytical Systems

Trustworthiness in chemical synthesis is derived from rigorous characterization. Below are the expected spectral signatures that validate the successful formation of NMEP.

1H NMR Spectroscopy (CDCl₃, 400 MHz)

The proton NMR spectrum provides a "fingerprint" for the molecule.

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 6.10 | Singlet (s) | 1H | Vinyl =CH H (trans) | Confirms methacrylate group presence. |

| 5.58 | Singlet (s) | 1H | Vinyl =CHH (cis) | Characteristic vinyl splitting. |

| 4.32 | Triplet (t) | 2H | -O-CH ₂-CH₂- | Deshielded by ester oxygen (Proof of esterification). |

| 3.60 | Triplet (t) | 2H | -CH₂-CH ₂-N- | Linker adjacent to nitrogen. |

| 3.48 | Triplet (t) | 2H | Ring N-CH ₂- | Pyrrolidone ring proton. |

| 2.38 | Triplet (t) | 2H | Ring -CH ₂-C=O | Adjacent to carbonyl.[1] |

| 2.05 | Multiplet (m) | 2H | Ring -CH₂-CH ₂-CH₂- | Ring methylene. |

| 1.94 | Singlet (s) | 3H | -C(CH ₃)=CH₂ | Methacrylate methyl group. |

FT-IR Spectroscopy

-

1720 cm⁻¹: Strong Ester C=O stretch (Methacrylate).

-

1680 cm⁻¹: Strong Amide C=O stretch (Pyrrolidone).

-

1638 cm⁻¹: C=C Vinyl stretch (Disappears upon polymerization).

-

Absence of 3400 cm⁻¹: No broad -OH stretch (Confirms full conversion of HEP).

Advanced Applications: PISA & Drug Delivery

NMEP is not just a monomer; it is a functional tool for creating "smart" polymers. Its most significant modern application is in Polymerization-Induced Self-Assembly (PISA) .[2]

The PISA Workflow

NMEP is often used to create amphiphilic block copolymers that self-assemble into nanoparticles (micelles, worms, vesicles) during the polymerization process.[2]

Why NMEP? Poly(NMEP) exhibits LCST (Lower Critical Solution Temperature) behavior (inverse temperature solubility) and high biocompatibility, making it a superior alternative to Poly(N-isopropylacrylamide) (PNIPAM) for drug delivery.

Figure 2: PISA workflow utilizing NMEP to generate drug-loaded nanoparticles.

Key Application Areas

-

Contact Lenses: NMEP increases water content and wettability without sacrificing mechanical strength, unlike pure HEMA (2-hydroxyethyl methacrylate).

-

Thermosensitive Hydrogels: PNMEP-based gels shrink/swell in response to body temperature, allowing for triggered drug release.

-

Biocompatible Coatings: The pyrrolidone ring mimics the structure of proteins (peptide bonds), reducing protein fouling on medical devices.

References

-

Synthesis & Characterization: Cunningham, M. et al. "RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone." Macromolecules, 2018.[3]

-

PISA Applications: Dong, J. et al.[4] "Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate) Assemblies." ACS Omega, 2024.[2]

-

Chemical Data: PubChem Compound Summary for CID 9837049, 2-(2-Oxopyrrolidin-1-yl)ethyl Methacrylate.[1]

-

Biocompatibility: Jouyban, A. et al. "Review of pharmaceutical applications of N-methyl-2-pyrrolidone." J Pharm Pharm Sci, 2010. (Contextual reference for pyrrolidone safety).

Sources

theoretical studies of 2-pyrrolidone monomers and dimers

Theoretical Studies of 2-Pyrrolidone Monomers and Dimers

Executive Summary

2-Pyrrolidone (

This guide provides a rigorous theoretical framework for modeling 2-pyrrolidone monomers and dimers. We move beyond standard textbook descriptions to analyze the competition between entropic freedom and enthalpic gain during dimerization, validated by spectroscopic shifts in the Amide I and N-H stretching regions.

Theoretical Framework & Methodology

To accurately model the subtle energetics of hydrogen bonding in lactams, standard Density Functional Theory (DFT) often falls short due to poor description of long-range dispersion forces.

2.1 Recommended Level of Theory

For researchers establishing a new protocol, the following "Gold Standard" electronic structure method is recommended to balance cost and accuracy:

-

Functional:

B97X-D or B3LYP-D3(BJ) .-

Rationale: The inclusion of Grimme’s dispersion corrections (D3) or long-range corrections (

) is non-negotiable. Pure B3LYP underestimates binding energies of the dimer by 15–20% because it fails to capture London dispersion forces between the stacked rings.

-

-

Basis Set: 6-311++G(d,p) or def2-TZVP .

-

Rationale: Diffuse functions (++) are critical for describing the electron density tail in hydrogen-bonded systems (the N-H...O interaction).

-

-

Solvation Model: PCM or SMD (if comparing to liquid phase IR).

-

Rationale: Implicit solvation is necessary to predict the monomer-dimer equilibrium constant (

), which is heavily solvent-dependent.

-

Monomer Analysis: The Envelope Conformation[1]

Contrary to the simplified planar depiction often seen in textbooks, the 2-pyrrolidone monomer is not perfectly flat.

3.1 Conformational Landscape

The five-membered lactam ring exhibits a low-barrier "envelope" pucker. Theoretical optimization reveals:

-

C

-Exo/Endo Pucker: The C4 atom (opposite the nitrogen) typically deviates from the plane defined by the amide group (N-C=O). -

Barrier Height: The energy barrier to planarity is extremely low (< 1.0 kcal/mol), meaning at room temperature, the molecule effectively vibrates through a planar average.

Key Geometric Parameters (Computed vs. Experimental):

| Parameter | Theoretical ( | Experimental (Microwave) | Deviation |

| C=O Bond | 1.218 Å | 1.225 Å | -0.007 Å |

| N-C Bond | 1.365 Å | 1.370 Å | -0.005 Å |

| N-H Bond | 1.009 Å | 1.002 Å | +0.007 Å |

| Dipole Moment | 3.85 D | 3.55 - 3.78 D | ~3% |

Data synthesized from standard DFT benchmarks and NIST databases.

Dimerization: Topology and Energetics[2][3]

The self-association of 2-pyrrolidone is the defining characteristic of its solution chemistry. There are two primary competing topologies: the Linear Dimer (Open) and the Cyclic Dimer (Closed) .

4.1 The Cyclic Dimer (Global Minimum)

The cyclic dimer forms a

-

Binding Energy (

): Approximately -14.5 to -16.0 kcal/mol (gas phase). -

Cooperativity: The formation of the second H-bond is cooperative; the ring closure stabilizes the electronic structure more than the sum of two isolated H-bonds.

4.2 The Linear Dimer

The linear dimer involves a single N-H...O=C bond. It is entropically favored at high temperatures but enthalpically disfavored compared to the cyclic form.

-

Binding Energy: Approximately -6.0 to -7.5 kcal/mol .

4.3 Dimerization Pathway Diagram

The following diagram illustrates the equilibrium and symmetry breaking involved in dimerization.

Figure 1: Thermodynamic pathway from monomer to the thermodynamically stable cyclic dimer.

Spectroscopic Validation (IR/Raman)

Theoretical models must be validated against vibrational spectroscopy. The dimerization process leaves a distinct "fingerprint" in the Infrared (IR) spectrum.

5.1 The Amide I Mode (C=O Stretch)

This is the most diagnostic mode.

-

Monomer: Appears sharp around 1730–1745 cm⁻¹ (in dilute non-polar solvent).

-

Dimer: Red-shifts significantly to 1690–1700 cm⁻¹ .

-

Mechanism: Hydrogen bonding weakens the C=O double bond character (lengthening the bond), thereby lowering the force constant and frequency.

5.2 The N-H Stretch[1]

-

Monomer: Sharp peak at ~3450 cm⁻¹ .[1]

-

Dimer: Massive broadening and red-shift to ~3100–3250 cm⁻¹ . This "Fermi resonance" broadening is a hallmark of strong hydrogen bonding.

Experimental Protocol: Computational Workflow

This protocol outlines the step-by-step execution of a theoretical study using standard quantum chemistry packages (e.g., Gaussian, ORCA, GAMESS).

Phase 1: Geometry Optimization

-

Input Generation: Construct the monomer and the

cyclic dimer. -

Route Section (Gaussian Example):

opt freq wB97XD/6-311++G(d,p) scrf=(solvent=chloroform)

-

Note: Always compute frequencies (freq) to verify the stationary point (zero imaginary frequencies).

-

-

Convergence: Use Opt=Tight for the dimer to ensure the shallow potential energy surface of the hydrogen bond is accurately mapped.

Phase 2: BSSE Correction

Hydrogen-bonded systems suffer from Basis Set Superposition Error (BSSE), where the dimer artificially "borrows" basis functions from overlapping atoms, exaggerating stability.

-

Counterpoise Method: Run a single-point energy calculation on the optimized dimer geometry using the Counterpoise keyword.

wB97XD/6-311++G(d,p) Counterpoise=2

-

Correction: Subtract the BSSE energy from the raw dimerization energy.

Phase 3: NBO Analysis (Optional but Recommended)

To quantify the "covalency" of the hydrogen bond:

-

Look for the donor-acceptor interaction energy (

) between the Oxygen lone pair (-

Interpretation: A higher

value correlates with a stronger H-bond and a larger red-shift in the IR spectrum.

-

Workflow Visualization

Figure 2: Step-by-step computational workflow for validating lactam dimerization.

References

-

Yekeler, H. (2001).[4] Solvent effects on dimeric self-association of 2-pyrrolidinone: an ab initio study. Journal of Computer-Aided Molecular Design.

-

NIST Chemistry WebBook. (2023). 2-Pyrrolidinone Thermochemical Data. National Institute of Standards and Technology.

-

Reva, I. D., et al. (2015). (R)-(-)-2-Pyrrolidinemethanol: A combined experimental and DFT vibrational analysis of monomers, dimers and hydrogen bonding.[5] Spectrochimica Acta Part A.

-

Banerjee, S., et al. (2012). Hydrogen Bonding Characteristics of 2-pyrrolidinone: A Joint Experimental and Theoretical Study. Journal of Physical Chemistry B.

-

Tognetti, V., & Joubert, L. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines. Helvetica Chimica Acta.[6]

Sources

- 1. Two-dimensional Infrared Spectroscopy Reveals Better Insights of Structure and Dynamics of Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DFT study of the monomers and dimers of 2-pyrrolidone: equilibrium structures, vibrational, orbital, topological, and NBO analysis of hydrogen-bonded interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solvent effects on dimeric self-association of 2-pyrrolidinone: an ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (R)-(-)-2-Pyrrolidinemethanol: A combined experimental and DFT vibrational analysis of monomers, dimers and hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Free Radical Polymerization of N-(2-methacryloyloxyethyl)-2-pyrrolidone (MEP)

For: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Versatile Pyrrolidone-Based Monomer

In the landscape of functional polymers, N-(2-methacryloyloxyethyl)-2-pyrrolidone (MEP) has emerged as a monomer of significant interest, particularly for biomedical and pharmaceutical applications. Structurally, MEP can be considered a methacrylic analogue of the well-known N-vinylpyrrolidone (NVP).[1][2] While poly(N-vinylpyrrolidone) (PNVP) is celebrated for its high polarity, biocompatibility, and water solubility, the NVP monomer presents challenges in controlled polymerization and often exhibits non-ideal copolymerization behavior with methacrylic or styrenic monomers.[2][3]

MEP circumvents many of these issues. Its methacrylate group allows for more straightforward and well-controlled polymerization via modern techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP).[1] This enables the synthesis of well-defined homopolymers and complex architectures like block copolymers with predictable molecular weights and low dispersity. The resulting polymer, poly(N-(2-methacryloyloxyethyl)-2-pyrrolidone) or P(MEP), is not only water-soluble but also exhibits thermoresponsive behavior, specifically an inverse temperature solubility or Lower Critical Solution Temperature (LCST) in aqueous solutions.[4][5] This property, combined with its excellent antifouling characteristics against protein and serum adsorption, positions P(MEP) as a highly valuable material for drug delivery systems, advanced coatings for medical devices, and tissue engineering scaffolds.[1]

This guide provides a comprehensive overview of the free radical polymerization of MEP, offering both a standard protocol for conventional polymerization and an advanced protocol for a controlled RAFT polymerization, reflecting the current state-of-the-art for producing well-defined P(MEP).

The Chemistry of Polymerization: From Uncontrolled to Precision Synthesis

Free radical polymerization is a chain reaction process fundamentally composed of three key stages: initiation, propagation, and termination.[6]

-

Initiation: A radical initiator (e.g., a peroxide or an azo compound like AIBN) thermally decomposes to generate primary free radicals. These highly reactive species then attack the vinyl bond of an MEP monomer, creating a monomer radical.

-

Propagation: The newly formed monomer radical adds to another MEP monomer, regenerating the radical at the end of the growing chain. This step repeats rapidly, adding thousands of monomer units to form the polymer backbone.

-

Termination: The growth of a polymer chain is halted when two growing radical chains combine or disproportionate, resulting in a stable, non-radical polymer.

While effective, conventional free radical polymerization is an inherently uncontrolled process. Termination is random, leading to polymer chains of varying lengths and consequently, a broad molecular weight distribution (high dispersity, Ð or Mw/Mn).[7][8] For advanced applications where precise material properties are paramount, this lack of control is a significant drawback.

Controlled/"Living" Radical Polymerization (CRP) techniques, such as RAFT, were developed to address this. RAFT polymerization introduces a chain transfer agent (CTA) that reversibly deactivates the growing polymer radical, placing it in a dormant state. This dynamic equilibrium between active and dormant species ensures that all polymer chains grow at approximately the same rate, yielding polymers with predictable molecular weights and very narrow molecular weight distributions (typically Mw/Mn < 1.3).[1]

Visualizing the Polymerization Process

Caption: Experimental workflow for MEP polymerization.

Data Summary & Characterization

The success of the polymerization is validated through rigorous characterization of the resulting polymer.

Table 1: Typical Reaction Parameters and Expected Outcomes

| Parameter | Conventional FRP | Controlled (RAFT) Polymerization | Rationale for Difference |

| [Monomer]:[Initiator] | ~100:1 to 1000:1 | N/A (see below) | In FRP, this ratio influences molecular weight, but control is limited. |

| [Monomer]:[CTA]:[Initiator] | N/A | ~50:1:0.2 | The [M]:[CTA] ratio dictates the target molecular weight in RAFT. |

| Temperature | 60 - 80 °C | 60 - 70 °C | Determined by the half-life of the chosen thermal initiator (e.g., AIBN). |

| Typical Time | 4 - 24 hours | 6 - 16 hours | RAFT can sometimes have a brief induction period and may be slightly slower. |

| Monomer Conversion | 80 - 99% | >90% | High conversion is achievable with both methods. [9] |

| Dispersity (Mw/Mn) | > 1.5, often ~2.0 | < 1.3 | This is the key advantage of RAFT, indicating uniform chain lengths. [1] |

| Molecular Weight Control | Poor | Excellent | Molecular weight evolves linearly with conversion in a successful RAFT. [9] |

Key Characterization Techniques:

-

¹H NMR Spectroscopy: Used to confirm the successful polymerization by observing the disappearance of the vinyl proton signals of the monomer (~6.1 and 5.6 ppm) and the appearance of the broad polymer backbone signals. It is also the primary method for calculating monomer conversion. [9][10]* Gel Permeation Chromatography (GPC): This is the definitive technique for measuring the number-average molecular weight (Mn), weight-average molecular weight (Mw), and their ratio, the dispersity (Ð = Mw/Mn). For RAFT, a linear increase in Mn with conversion and a consistently low Ð value confirms the "living" nature of the polymerization. [9]* Turbidimetry: To determine the LCST, a dilute aqueous solution of P(MEP) (e.g., 1.0 wt%) is heated while monitoring its optical transmittance. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value, signaling the polymer's phase separation from the water. [4][5]

Applications in Research and Development

The ability to synthesize well-defined P(MEP) opens avenues for numerous advanced applications:

-

"Stealth" Coatings for Nanoparticles and Medical Devices: P(MEP) brushes grown from a surface via Surface-Initiated ATRP (SI-ATRP) have demonstrated excellent antifouling properties, significantly reducing the non-specific adsorption of proteins and even repelling components of human serum. [1]This makes P(MEP) a promising alternative to poly(ethylene glycol) (PEG) for creating biocompatible surfaces on implants, biosensors, and drug delivery vehicles.

-

Thermoresponsive Drug Delivery: The sharp LCST of P(MEP) can be harnessed for triggered drug release. For example, P(MEP) can be incorporated into block copolymers that self-assemble into drug-loaded micelles or vesicles at room temperature. [9][10][11]When the local temperature is raised above the LCST (e.g., in a tumor targeted by hyperthermia), the P(MEP) block collapses and becomes hydrophobic, destabilizing the nanocarrier and releasing the therapeutic payload.

-

Stimuli-Responsive Gels: Copolymers containing P(MEP) can form smart hydrogels or organogels that exhibit temperature-dependent swelling or sol-gel transitions, making them suitable for injectable drug depots or tissue engineering scaffolds. [9][10]

References

-

ResearchGate. (2016, July). Poly(N-2-(methacryloyloxy)ethyl pyrrolidone)-poly(benzyl methacrylate) diblock copolymer nano-objects via RAFT alcoholic dispersion polymerisation in ethanol. Polymer. [Link]

-

ResearchGate. Free radical polymerization of vinyl monomers. [Link]

-

National Institutes of Health (NIH). Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone). [Link]

-

MDPI. (2024). Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. [Link]

-

Royal Society of Chemistry. (Controlled) Free radical (co)polymerization of multivinyl monomers: strategies, topological structures and biomedical applications. Chemical Communications. [Link]

-

ACS Publications. (2024, August 22). Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate) Assemblies by Polymerization-Induced Self-Assembly. ACS Omega. [Link]

-

IntechOpen. Kinetics of Vinyl Free Radical Polymerization in Simple Systems. [Link]

-

ACS Publications. (2018, September 25). Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone. Macromolecules. [Link]

-

ResearchGate. (2024, August 22). Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate) Assemblies by Polymerization-Induced Self-Assembly. [Link]

-

ACS Publications. RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers. Macromolecules. [Link]

-

National Institutes of Health (NIH). RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. RAFT Aqueous Dispersion Polymerization of N-(2-(Methacryloyloxy)ethyl)pyrrolidone: A Convenient Low Viscosity Route to High Molecular Weight Water-Soluble Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. (Controlled) Free radical (co)polymerization of multivinyl monomers: strategies, topological structures and biomedical applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Morphology and Emulsification of Poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate) Assemblies by Polymerization-Induced Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Precision Engineering of Biocompatible Scaffolds: ATRP Synthesis of Poly(2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate)

Executive Summary

This Application Note details the controlled synthesis of Poly(2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate) , commonly referred to as PNHEPMA or Poly(PyEMA) .

PNHEPMA is a non-ionic, hydrophilic polymer featuring a pyrrolidone ring in its side chain. It is structurally analogous to Polyvinylpyrrolidone (PVP) but built upon a methacrylate backbone. This "pseudo-peptide" structure confers exceptional biocompatibility, low cytotoxicity, and resistance to protein fouling, making it a superior alternative to PEG (Polyethylene Glycol) in drug delivery systems and antifouling coatings.

Why ATRP?

Conventional free radical polymerization yields PNHEPMA with broad dispersity (

-

Targeted Molecular Weight (Mn): 5,000 – 50,000 g/mol .

-

Low Dispersity (

): < 1.20.[1] -

End-Group Fidelity: Essential for subsequent block copolymerization or surface grafting.

Mechanistic Principles

ATRP relies on a dynamic equilibrium between a propagating radical and a dormant species. For PNHEPMA, the methacrylate backbone requires a specific balance of catalyst activity to prevent termination while maintaining a sufficient polymerization rate.

The ATRP Equilibrium Cycle

Figure 1: The ATRP equilibrium. The dormant polymer chain (Pn-X) is activated by the Cu(I) complex, generating a radical that adds monomer. The Cu(II) complex rapidly deactivates the radical, suppressing termination.

Pre-Synthesis Considerations & Materials

Reagent Selection Strategy

| Component | Recommended Reagent | Role & Rationale |

| Monomer | NHEPMA (Synthesized or Commercial) | The pyrrolidone ring is polar. Ensure inhibitor (MEHQ) is removed. |

| Initiator | Ethyl | Structure mimics the methacrylate chain end, ensuring fast initiation relative to propagation ( |

| Catalyst | CuBr (99.999%) | Copper(I) bromide is preferred over CuCl for methacrylates to facilitate faster halogen exchange, improving control. |

| Ligand | PMDETA or bipy | PMDETA (Pentamethyldiethylenetriamine) forms a soluble complex in DMF and provides faster kinetics than bipyridine. |

| Solvent | DMF (Anhydrous) | NHEPMA is highly polar and insoluble in non-polar solvents. DMF solubilizes both the polymer and the catalyst complex. |

Monomer Purification (Critical Step)

Commercial NHEPMA contains inhibitors (MEHQ) that will kill the ATRP catalyst.

-

Dissolution: Dissolve NHEPMA in a minimal amount of water.

-

Washing: Wash with basic alumina or pass through a basic alumina column to remove phenolic inhibitors.

-

Extraction: If liquid, dilute with chloroform, wash with 5% NaHCO3, then brine. Dry over MgSO4.[2]

-

Storage: Store at -20°C under Argon.

Detailed Experimental Protocol

Target: PNHEPMA (

Experimental Workflow

Figure 2: Step-by-step workflow for the ATRP synthesis of PNHEPMA.

Step-by-Step Procedure

1. Reaction Assembly (Schlenk Line Technique)

-

To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add:

-

Monomer: NHEPMA (2.0 g, 10.1 mmol)

-

Solvent: Anhydrous DMF (2.0 mL) – Targeting 50% w/v solution.

-

Ligand: PMDETA (35 mg, 42

L, 0.2 mmol) -

Initiator: EBiB (19.5 mg, 15

L, 0.1 mmol)

-

-

Note: Do not add Copper yet.

2. Deoxygenation (The "Living" Requirement)

-

Seal the flask with a rubber septum.

-

Perform 3 cycles of Freeze-Pump-Thaw :

-

Freeze contents in liquid nitrogen.

-

Apply vacuum (< 100 mTorr) for 10 minutes.

-

Thaw in warm water bath under static vacuum.

-

Backfill with high-purity Nitrogen or Argon.

-

-

Why? Oxygen acts as a radical scavenger and oxidizes Cu(I) to Cu(II), halting the reaction before it starts.

3. Catalyst Addition

-

Under a positive flow of Nitrogen (or in a glovebox), rapidly add CuBr (14.3 mg, 0.1 mmol).

-

The solution should turn light green/blue (depending on the complex concentration). If it turns dark green/blue immediately, too much oxygen is present (Cu(II) formation).

4. Polymerization

-

Immerse the flask in a pre-heated oil bath at 60°C .

-

Stir at 300 RPM.

-

Time: 4 to 12 hours depending on targeted conversion.

-

Tip: Stop at ~80% conversion to preserve low dispersity and end-group fidelity. High conversion leads to chain-end loss.

-

5. Quenching & Purification

-

Stop: Expose the reaction to air (oxidizes Cu(I) to Cu(II)) and cool to room temperature. The solution will turn dark blue/green.

-

Copper Removal: Dilute with THF or DMF and pass through a neutral alumina column . The copper complex will adsorb to the alumina (blue band stays at top); the polymer elutes.

-

Precipitation: Concentrate the filtrate and precipitate dropwise into a 10-fold excess of cold Diethyl Ether or Hexane . PNHEPMA will precipitate as a white solid.

-

Drying: Dry under vacuum at 40°C for 24 hours. Note: Polymer is hygroscopic.

Characterization & Data Analysis

Proton NMR ( H-NMR)

-

Solvent: DMSO-d6 or CDCl

. -

Key Signals:

-

3.4 - 3.6 ppm: Methylene protons adjacent to the Nitrogen of the pyrrolidone ring (-N-CH

- 0.8 - 1.2 ppm: Methyl group of the methacrylate backbone.

-

3.4 - 3.6 ppm: Methylene protons adjacent to the Nitrogen of the pyrrolidone ring (-N-CH

-

Conversion Calculation: Compare the vinyl proton integrals of residual monomer (

5.5, 6.1 ppm) to the polymer backbone signals.

Gel Permeation Chromatography (GPC)

-

Eluent: DMF (with 0.01 M LiBr to suppress ionomer effects).

-

Standards: PMMA standards are preferred over Polystyrene.

-

Expected Results:

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Broad Dispersity ( | Slow initiation or high temperature. | Lower temperature to 50°C; ensure Initiator:Cu ratio is precise. |

| Reaction Stalls | "Persistent Radical Effect" accumulation of Cu(II). | Add a reducing agent (Sn(EH) |

| Green Solution at t=0 | Oxygen contamination. | Check septum integrity; increase freeze-pump-thaw cycles. |

| Polymer Insoluble | Crosslinking. | Ensure monomer is free of dimethacrylate impurities (common in synthesis). |

Applications in Drug Delivery[5][6][7]

PNHEPMA serves as a robust stealth polymer . Unlike PEG, which can induce "anti-PEG" antibodies upon repeated administration, PNHEPMA exhibits:

-

Extended Circulation Time: Resists opsonization (protein adsorption).

-

High Solubility: Soluble in water and many organic solvents, facilitating drug loading.

-

Functionalization: The methacrylate chain end (Br) allows for easy post-polymerization modification (e.g., Azide substitution for Click Chemistry).

References

-

Synthesis and Characterization of Pyrrolidone-Based Polymers

- Title: Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone.

- Source: Macromolecules (ACS Public

-

URL:[Link]

- Note: While focusing on RAFT, this paper establishes the fundamental solubility and purific

-

Biocompatibility of NHEPMA

- Title: Poly(2-(2-oxopyrrolidin-1-yl)ethyl methacrylate)

- Source: Polymer Chemistry (RSC).

-

URL:[Link]

-

General ATRP Conditions for Functional Methacrylates

-

Monomer Properties

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combining CROP and ATRP to synthesize pH-responsive poly(2-ethyl-2-oxazoline-b-4-vinylpyridine) block copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. ijpras.com [ijpras.com]

- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 11. US8647655B2 - Biocompatible polyacrylate compositions for medical applications - Google Patents [patents.google.com]

- 12. 2-(2-Oxopyrrolidin-1-yl)ethyl Methacrylate | C10H15NO3 | CID 9837049 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: Cross-linking Methodologies for Poly(2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate)

Prepared by: Senior Application Scientist, Polymer Innovations Group

Foreword: The Rationale for Cross-linking

Poly(2-(2-Oxopyrrolidin-1-yl)ethyl 2-methylprop-2-enoate), hereafter referred to as P(OPE-M), is a specialty polymer that marries the robust, mechanically tunable backbone of polymethacrylates with the hydrophilic, biocompatible nature of the pendant pyrrolidone moiety. This unique structure makes it a highly promising candidate for advanced applications in drug delivery, tissue engineering, and functional coatings.

However, in its linear form, P(OPE-M) is soluble in various organic solvents and may exhibit thermoplastic behavior, limiting its utility where structural integrity, controlled swelling, or environmental resistance is paramount. Cross-linking transforms the collection of individual polymer chains into a single, continuous three-dimensional network.[1][2] This process is not merely a step in material processing; it is the fundamental mechanism by which we can precisely engineer the material's final properties. By controlling the type and density of these cross-links, we can dictate everything from the mechanical stiffness and degradation rate of a tissue scaffold to the diffusion kinetics of a therapeutic agent from a hydrogel matrix.

This document provides a detailed guide to the primary methodologies for cross-linking P(OPE-M), offering both the theoretical underpinnings and actionable laboratory protocols for researchers and developers.

Understanding the P(OPE-M) Structure

Before delving into cross-linking, it is crucial to understand the molecular architecture we are modifying. The P(OPE-M) monomer consists of a methacrylate group, which provides the polymerizable double bond for chain formation, and a side chain containing the functional 2-oxopyrrolidine ring.

Figure 1: Chemical structure of the this compound monomer and the corresponding linear polymer.

Section 1: Covalent Cross-linking Strategies

Covalent cross-links are strong, permanent bonds formed between polymer chains, providing robust mechanical and chemical stability. The choice of method depends on whether the network is to be formed in-situ during polymerization or from the pre-synthesized linear polymer.

Cross-linking via Co-polymerization with Multi-functional Monomers

This is the most direct approach to forming a covalently cross-linked network. It involves adding a small quantity of a monomer that possesses two or more polymerizable groups (e.g., dimethacrylates) to the primary P(OPE-M) monomer before initiating polymerization.

Causality & Mechanism: The cross-linking agent is incorporated into a growing polymer chain via one of its reactive groups. Its remaining reactive group(s) can then participate in the polymerization of another chain. This process creates chemical bridges between chains, and as the reaction proceeds, a macroscopic network is formed. The cross-link density, which dictates the material properties, is directly controlled by the molar ratio of the cross-linker to the primary monomer.

Figure 2: Workflow for creating a cross-linked network via co-polymerization.

Protocol 1: Synthesis of a P(OPE-M) Hydrogel using EGDMA Cross-linker

This protocol details the free-radical polymerization of P(OPE-M) to form a cross-linked hydrogel suitable for swelling studies or as a drug delivery matrix.

-

Reagent Preparation:

-

Prepare a stock solution of the initiator, Azobisisobutyronitrile (AIBN), at 10 mg/mL in a suitable solvent like Dimethylformamide (DMF).

-

The monomer is this compound (OPE-M).

-

The cross-linker is Ethylene glycol dimethacrylate (EGDMA).

-

-

Reaction Mixture Assembly:

-

In a reaction vessel, combine OPE-M monomer and EGDMA cross-linker. A typical molar ratio for moderate cross-linking is 98:2 (OPE-M:EGDMA).

-

Add the solvent (e.g., DMF) to achieve a final monomer concentration of 2 M.

-

Add the AIBN initiator solution to achieve a final concentration of 0.1 mol% with respect to the total monomer content.

-

-

Polymerization:

-

Seal the reaction vessel with a rubber septum.

-

Purge the system with an inert gas (e.g., Nitrogen or Argon) for 20-30 minutes to remove oxygen, which inhibits free-radical polymerization.

-

Place the vessel in a pre-heated oil bath at 70°C.

-

Allow the polymerization to proceed for 12-24 hours. The solution will become significantly more viscous, eventually forming a solid gel.

-

-

Purification and Processing:

-

After polymerization, the resulting gel is swollen in a large excess of a good solvent (e.g., fresh DMF) for 24 hours to extract any unreacted monomers and the initiator. This process should be repeated 2-3 times.

-

The purified hydrogel is then typically dried under vacuum to a constant weight before further characterization.

-

Data Summary: Effect of Cross-linker Concentration

| Cross-linker (EGDMA) [mol%] | Swelling Ratio (in H₂O) | Compressive Modulus (kPa) |

| 1.0 | High (~25 g/g) | Low (~20 kPa) |

| 2.5 | Moderate (~15 g/g) | Medium (~50 kPa) |

| 5.0 | Low (~8 g/g) | High (~120 kPa) |

Note: These values are illustrative and will vary based on exact synthesis conditions.

Post-Polymerization UV-Induced Cross-linking

This method is ideal for creating cross-linked films or coatings from a pre-synthesized, soluble linear P(OPE-M) polymer. It offers excellent spatial and temporal control over the cross-linking reaction.

Causality & Mechanism: The process relies on a photoinitiator, a molecule that absorbs UV light and cleaves into highly reactive free radicals.[3][4] For polymers like P(OPE-M) that lack readily abstractable protons on the backbone (due to the quaternary carbon of the methacrylate), the most effective photoinitiators are H-abstractor types, such as benzophenone and its derivatives.[4] Upon UV irradiation, the photoinitiator enters an excited triplet state and abstracts a hydrogen atom from a C-H bond on the pyrrolidone side chain. This creates a polymer radical. Two such polymer radicals can then combine to form a stable covalent cross-link.

Figure 3: Workflow for UV-induced cross-linking of a P(OPE-M) film.

Protocol 2: UV Cross-linking of a P(OPE-M) Film

-

Solution Preparation:

-

Dissolve 1 g of linear P(OPE-M) in 10 mL of a suitable solvent (e.g., Dichloromethane).

-

Add a photoinitiator, such as benzophenone, to the solution. A typical concentration is 1-3% by weight relative to the polymer. Ensure it is fully dissolved.

-

-

Film Casting:

-

UV Curing:

-

Once the film is completely dry and transparent, place it in a UV curing chamber.

-

Irradiate the film with UV light, typically at a wavelength of 300-400 nm, which is the absorption range for many common photoinitiators.[3]

-

The exposure time and intensity will depend on the photoinitiator concentration and film thickness. Typical conditions might be 10-30 minutes at an intensity of 100 mW/cm².

-

-

Post-Curing Treatment:

-

After irradiation, the film should be insoluble in solvents that previously dissolved the linear polymer.

-

Wash the film with a solvent like ethanol to remove any unreacted photoinitiator and its byproducts.

-

Dry the film under vacuum.

-

Post-Polymerization Thermal Cross-linking

This method uses heat to initiate the cross-linking chemistry, often mediated by a thermal initiator. It is a robust and simple alternative to UV curing, especially for bulk materials where UV penetration is limited.

Causality & Mechanism: A thermal initiator, typically a peroxide like dicumyl peroxide or benzoyl peroxide (BPO), is blended with the linear polymer. When heated above its decomposition temperature, the initiator breaks down into primary free radicals.[7] These highly energetic radicals abstract hydrogen atoms from the polymer chains, preferentially from the C-H bonds on the pyrrolidone ring. The resulting polymer macro-radicals then combine to form cross-links. The reaction rate is primarily controlled by temperature and initiator concentration.[8]

Protocol 3: Thermal Cross-linking of P(OPE-M) using a Peroxide Initiator

-

Polymer Blending:

-

This method is often performed in a melt-processing apparatus like a two-roll mill or a small-scale extruder, but can be adapted for solvent-cast films.

-

For melt processing: Heat the P(OPE-M) polymer above its glass transition temperature. Add 1-2 wt% of a peroxide initiator (e.g., dicumyl peroxide) and mix until a homogenous blend is achieved.

-

For solvent casting: Dissolve the polymer and initiator in a common solvent, cast a film as described in Protocol 2, and dry thoroughly.

-

-

Thermal Curing:

-

Place the polymer blend or film in an oven or a heated press.

-

Heat the material to a temperature above the initiator's decomposition point (e.g., 140-160°C for dicumyl peroxide).

-

The curing time is critical; it can range from 15 to 60 minutes depending on the temperature and part thickness.

-

-

Cooling and Characterization:

-

After curing, cool the material back to room temperature.

-

The cross-linked polymer should now be insoluble and exhibit enhanced thermal and mechanical stability.

-

Section 2: Essential Characterization of Cross-linked Networks

Describing a protocol is incomplete without a method to validate its success. Characterization confirms the formation of a network and quantifies the extent of cross-linking.[2][9][10]

Gel Content and Swelling Studies

This is the most fundamental test to confirm successful cross-linking. A cross-linked polymer will not dissolve but will swell in a good solvent.

Protocol 4: Determination of Gel Content and Swelling Ratio

-

Sample Preparation:

-

Accurately weigh a sample of the cross-linked polymer (W_initial).

-

-

Solvent Extraction:

-

Place the sample in a vial with a large excess of a solvent that dissolves the linear P(OPE-M) (e.g., DMF or Chloroform).

-

Allow the sample to sit for 48 hours to ensure all soluble fractions (the "sol") are extracted.

-

-

Drying and Weighing:

-

Carefully remove the swollen polymer (the "gel").

-

Dry the gel in a vacuum oven at 50°C until a constant weight is achieved (W_dry).

-

-

Calculation of Gel Content:

-

Gel Content (%) = (W_dry / W_initial) * 100

-

A high gel content (>95%) indicates an efficient cross-linking reaction.

-

-

Swelling Ratio Measurement:

-

Take the initial dry sample (W_initial) and immerse it in the swelling solvent (e.g., deionized water for hydrogels) until equilibrium is reached (24-48 hours).

-

Remove the swollen sample, gently blot the surface to remove excess solvent, and weigh it (W_swollen).

-

Equilibrium Swelling Ratio (Q) = W_swollen / W_initial

-

Mechanical and Spectroscopic Analysis

Mechanical Testing: Techniques like tensile testing or dynamic mechanical analysis (DMA) can measure the material's modulus (stiffness). A higher cross-link density generally leads to a higher modulus and reduced elongation at break.[11][12]

FTIR Spectroscopy: Fourier-transform infrared spectroscopy can provide chemical evidence of cross-linking. For instance, in the co-polymerization method using a dimethacrylate cross-linker, one could monitor the disappearance of the C=C vinyl peak (around 1635 cm⁻¹) to track the consumption of the cross-linker.

References

-

Güngör, S. et al. (2023). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. MDPI. Available at: [Link]

-

Güngör, S. et al. (2023). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. PubMed. Available at: [Link]

-

Imran, M. et al. (2022). Immobilization of poly(vinyl pyrrolidone) in Polysulfone Membranes by Radically-Initiated Crosslinking Using Potassium Persulfate. ResearchGate. Available at: [Link]

-

Wang, D. et al. (2018). Effects of Thermal Cross-Linking on the Structure and Property of Asymmetric Membrane Prepared from the Polyacrylonitrile. MDPI. Available at: [Link]

-

Li, J. et al. (2022). Preparation of highly crosslinked polyvinylpyrrolidone–polydivinylbenzene adsorbents based on reinitiation of suspended double bonds to achieve excellent blood compatibility and bilirubin removal. RSC Publishing. Available at: [Link]

-

Lv, Y. et al. (2023). Dual Crosslinked Poly(acrylamide-co-N-vinylpyrrolidone) Microspheres With Re-crosslinking Ability For Fossil Energy Recovery. Scholars' Mine. Available at: [Link]

-

Tamilselvan, S. et al. (2022). SYNTHESIS AND CHARACTERIZATION OF CROSSLINKED POLYMER BASED ON CYCLOPENTANONE CONTAINING ZINC METAL. Journal of Advance Research in Applied Science. Available at: [Link]

-

Borova, S. et al. (2020). Crosslinking of hydrophilic polymers using polyperoxides. University of Helsinki. Available at: [Link]

-

Konkolewicz, D. (2023). Educational series: characterizing crosslinked polymer networks. RSC Publishing. Available at: [Link]

-

Chmielarz, P. et al. (2021). UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers. National Institutes of Health. Available at: [Link]

-

Uzun, M. et al. (2025). Antibacterial and Cell-Adhesive Poly(2-ethyl-2-oxazoline) Hydrogels Developed for Wound Treatment: In Vitro Evaluation. PubMed Central. Available at: [Link]

-

Huma, F. et al. (2014). Crosslinking of poly(N-vinyl pyrrolidone-co-n-butyl methacrylate) copolymers for controlled drug delivery. ResearchGate. Available at: [Link]

-

Rasekh, M. et al. (2017). Formulation and Characterization of Polymeric Films Containing Combinations of Antiretrovirals (ARVs) for HIV Prevention. National Institutes of Health. Available at: [Link]

-

Konkolewicz, D. (2024). Educational series: characterizing crosslinked polymer networks. RSC Publishing. Available at: [Link]

-

Popescu, M. et al. (2023). Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone. MDPI. Available at: [Link]

-

Panda, P. K. & Yang, P.-C. (2023). Polymer Films and Coatings: Preparation, Characterization, and Applications. MDPI. Available at: [Link]

-

Sadek, E. M. (2016). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. ResearchGate. Available at: [Link]

-

Quraishi, M. A. et al. (2014). Synthesis of Poly(methylmethacrylate-co-N-vinyl-2-pyrrolidone) Polymer. Asian Journal of Chemistry. Available at: [Link]

-

Vasile, C. (2021). Synthesis and swelling behaviors of poly (2-hydroxyethyl methacrylate-co-itaconic acid) and poly (2-hydroxyethyl methacrylate-co-sodium itaconate) hydrogels as potential drug carriers. ResearchGate. Available at: [Link]

-

Podsiadły, R. et al. (2021). Photoreactive UV-Crosslinkable Acrylic Pressure-Sensitive Adhesives (PSA) Containing Multifunctional Photoinitiators. MDPI. Available at: [Link]

-

Mackova, H. et al. (2021). Thiolated poly(2-hydroxyethyl methacrylate) hydrogels as a degradable biocompatible scaffold for tissue engineering. PubMed. Available at: [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]

- 3. UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Formulation and Characterization of Polymeric Films Containing Combinations of Antiretrovirals (ARVs) for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tuhat.helsinki.fi [tuhat.helsinki.fi]

- 8. researchgate.net [researchgate.net]

- 9. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

Revolutionizing Medicine: A Senior Application Scientist's Guide to Biomedical Engineering

Welcome to a comprehensive exploration of the transformative applications of biomedical engineering. This guide is designed for researchers, scientists, and drug development professionals who are at the forefront of medical innovation. Here, we move beyond theoretical concepts to provide an in-depth understanding of the core principles and actionable protocols that are reshaping healthcare. Our focus is on the practical application of these technologies to solve complex biological and medical challenges.

Section 1: Tissue Engineering and Regenerative Medicine: Building the Future of Organ Replacement

Tissue engineering is a groundbreaking field that aims to restore, maintain, or improve damaged tissues or whole organs.[1] It has evolved from the development of biomaterials and combines scaffolds, cells, and biologically active molecules to create functional tissues.[1] This interdisciplinary field holds the promise of moving beyond traditional treatments to cures for a wide range of debilitating diseases and injuries.[1]

The Foundational Triad of Tissue Engineering

The success of any tissue engineering strategy hinges on the synergistic interplay of three key components:

-

Scaffolds: These are three-dimensional porous structures that provide the necessary support for cells to attach, proliferate, and differentiate, ultimately forming new tissue.[2][3] Scaffolds mimic the natural extracellular matrix (ECM) of the tissue being regenerated.[4]

-

Cells: Cells are the fundamental building blocks of new tissues.[5] The choice of cell type is critical and depends on the target tissue. Common sources include autologous cells (from the patient), allogeneic cells (from a donor of the same species), and stem cells, which have the remarkable ability to differentiate into various specialized cell types.[5]

-

Signaling Molecules: These are bioactive molecules, such as growth factors, that are often incorporated into scaffolds to direct cell behavior and promote tissue formation.[6]

dot graph TD { subgraph "Tissue Engineering Triad" A[Scaffolds] --> C{Functional Tissue}; B[Cells] --> C; D[Signaling Molecules] --> C; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "The core components of tissue engineering."

Scaffold Fabrication: Architecting the Blueprint for Tissue Growth

The choice of scaffold fabrication technique is dictated by the desired properties of the final construct, such as porosity, pore size, and mechanical strength.[7][8]

| Fabrication Technique | Principle | Advantages | Disadvantages |

| Solvent Casting & Particulate Leaching | A polymer is dissolved in a solvent, and a porogen (e.g., salt particles) is added. The mixture is cast into a mold, and the solvent is evaporated. The porogen is then leached out, leaving a porous scaffold.[9] | Simple, cost-effective, controllable porosity.[9] | Use of harsh organic solvents, limited to thin scaffolds, irregular pore shape.[9] |

| Gas Foaming | A polymer is saturated with a high-pressure gas (e.g., CO2). A rapid pressure drop causes the gas to nucleate and form pores within the polymer.[9] | Solvent-free, highly porous structures.[9] | Often results in a non-porous outer layer, limited control over pore interconnectivity.[9] |

| Electrospinning | A high-voltage electric field is applied to a polymer solution, causing a jet of polymer fibers to be drawn towards a collector. This creates a non-woven fibrous mat.[7] | Produces nanofibrous scaffolds that mimic the native ECM, high surface area-to-volume ratio.[7] | Small pore size can limit cell infiltration, residual solvent concerns.[7] |

| 3D Bioprinting | A layer-by-layer deposition of cell-laden bioinks to create complex 3D structures.[4] | Precise control over scaffold architecture and cell placement, potential for creating vascularized tissues.[4] | Technically challenging, requires specialized equipment and bioinks, cell viability can be compromised.[4] |

Application Protocol: Fabrication of a PLGA Scaffold using Solvent Casting and Particulate Leaching

This protocol outlines a standard method for creating a porous scaffold from Poly(lactic-co-glycolic acid) (PLGA), a biodegradable polymer widely used in tissue engineering.

Materials:

-

PLGA (e.g., 75:25 lactide:glycolide ratio)

-

Chloroform (or other suitable solvent)

-

Sodium chloride (NaCl) particles (sieved to desired size range, e.g., 100-200 µm)

-

Deionized water

-

Glass petri dish or Teflon mold

-

Vacuum oven

Procedure:

-

Polymer Solution Preparation: Dissolve PLGA in chloroform to a final concentration of 10% (w/v). Stir until the polymer is completely dissolved. The causality behind this step is to create a homogenous polymer matrix that will form the scaffold's structure.

-

Porogen Addition: Add NaCl particles to the polymer solution at a desired polymer-to-salt weight ratio (e.g., 1:9 for high porosity). Thoroughly mix to ensure uniform distribution of the salt particles. The salt particles act as a temporary template for the pores.

-

Casting: Pour the polymer/salt mixture into the petri dish or mold. Gently tap to ensure an even surface.

-

Solvent Evaporation: Place the cast mixture in a fume hood and allow the chloroform to evaporate completely (typically 24-48 hours). This solidifies the polymer around the salt particles.

-

Leaching: Immerse the solid composite in a large volume of deionized water. The water will dissolve the NaCl, leaving behind a porous scaffold. Change the water frequently over 2-3 days to ensure complete removal of the salt. The efficiency of leaching is critical for creating an interconnected pore network.

-

Drying: Freeze the scaffold and then lyophilize (freeze-dry) or air-dry it under vacuum until all moisture is removed. This prevents the collapse of the porous structure.

Section 2: Advanced Drug Delivery Systems: Precision Targeting for Enhanced Therapeutics

The goal of advanced drug delivery is to transport therapeutic agents to their target site in a controlled and specific manner, thereby increasing efficacy and reducing side effects.[10][11] Biomedical engineering has revolutionized this field through the development of sophisticated nano-carriers.

Nanoparticles as Drug Delivery Vehicles

Nanoparticles, with their small size (typically 1-100 nm), large surface area-to-volume ratio, and tunable properties, are ideal candidates for drug delivery.[12][13] They can be engineered to encapsulate or conjugate drugs, protecting them from degradation and controlling their release.[14]

dot graph TD { subgraph "Nanoparticle Drug Delivery" A[Drug] --> B(Encapsulation/Conjugation); C[Nanoparticle] --> B; B --> D{Targeted Delivery}; D --> E[Therapeutic Effect]; F[Reduced Side Effects] --> E; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Workflow of nanoparticle-mediated drug delivery."

Liposomes: Versatile Vesicles for Drug Encapsulation

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, closely resembling the structure of cell membranes.[15] This biocompatibility makes them excellent carriers for both hydrophilic and hydrophobic drugs.[15]

Methods of Liposome Preparation:

| Method | Principle | Key Advantages |

| Thin-Film Hydration | Lipids are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. The film is hydrated with an aqueous solution containing the drug, leading to the spontaneous formation of multilamellar vesicles (MLVs).[16][17] | Simple, widely used.[16] |

| Reverse-Phase Evaporation | An aqueous phase is added to a lipid-containing organic phase to form a water-in-oil emulsion. The organic solvent is then removed under reduced pressure, leading to the formation of large unilamellar vesicles (LUVs).[16] | High encapsulation efficiency for water-soluble drugs.[16] |

| Extrusion | MLVs are repeatedly forced through a polycarbonate membrane with a defined pore size to produce unilamellar vesicles of a specific size.[16] | Produces liposomes with a uniform size distribution.[16] |

Application Protocol: Preparation of Doxorubicin-Loaded Liposomes by Thin-Film Hydration

This protocol describes the encapsulation of the chemotherapeutic drug doxorubicin into liposomes.

Materials:

-

Dipalmitoylphosphatidylcholine (DPPC)

-

Cholesterol

-

Chloroform

-

Doxorubicin hydrochloride

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Bath sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation: Dissolve DPPC and cholesterol in chloroform in a round-bottom flask at a molar ratio of 2:1. The choice of lipids and their ratio is crucial for the stability and release characteristics of the liposomes. Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin, uniform lipid film on the flask wall.[17]

-

Hydration: Add a solution of doxorubicin in PBS to the flask. The hydration of the lipid film with the drug solution leads to the encapsulation of the drug within the aqueous core of the forming liposomes.[15]

-

Vesicle Formation: Agitate the flask by hand or in a bath sonicator to facilitate the formation of multilamellar vesicles (MLVs).

-

Sizing by Extrusion: To obtain unilamellar vesicles with a uniform size, pass the MLV suspension through an extruder equipped with a 100 nm polycarbonate membrane for a specified number of cycles (e.g., 10-15). This step is critical for achieving a consistent product with predictable in vivo behavior.

-

Purification: Remove unencapsulated doxorubicin by dialysis or size exclusion chromatography.

Section 3: Biomedical Imaging: Visualizing the Inner Workings of the Body

Biomedical imaging provides non-invasive ways to visualize biological structures and processes in real-time, playing a crucial role in disease diagnosis and monitoring treatment efficacy.[18][19]

Emerging Imaging Modalities

While traditional techniques like MRI and CT remain vital, biomedical engineering is driving the development of novel imaging modalities with enhanced sensitivity and specificity.

-

Photoacoustic Imaging (PAI): This hybrid technique combines the high contrast of optical imaging with the deep penetration of ultrasound.[20] Pulsed laser light is used to generate ultrasonic waves from tissue, which are then detected to form an image.

-

Optical Coherence Tomography (OCT): OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of tissue microstructure, particularly useful in ophthalmology.[20]

-

Nanoparticle-Based Contrast Agents: Nanotechnology has revolutionized imaging by enabling the development of novel contrast agents that can specifically target diseased tissues, leading to earlier and more accurate diagnosis.

The Role of Artificial Intelligence in Medical Imaging

Artificial intelligence (AI) and deep learning are transforming medical imaging by enabling automated and more accurate image analysis.[21][22] AI algorithms can be trained to identify subtle patterns in medical images that may be missed by the human eye, aiding in tasks such as tumor detection and segmentation.

dot graph TD { subgraph "AI in Medical Imaging Workflow" A[Medical Image Acquisition] --> B{AI-Powered Analysis}; B --> C[Feature Extraction]; C --> D[Disease Classification/Segmentation]; D --> E[Clinical Decision Support]; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Integration of AI in the medical imaging pipeline."

Section 4: Diagnostics and Biosensors: Enabling Rapid and Sensitive Detection

The development of advanced diagnostic tools is crucial for early disease detection and personalized medicine. Biomedical engineers are at the forefront of creating innovative biosensors that are sensitive, specific, and can be used at the point of care.[23][24]

Lab-on-a-Chip: Miniaturizing the Clinical Laboratory

Lab-on-a-chip (LOC) devices are miniaturized platforms that integrate one or more laboratory functions on a single chip, typically only a few square centimeters in size.[25][26] These devices can perform complex analyses on minute sample volumes, making them ideal for point-of-care diagnostics.[27][28] Applications of LOC technology are vast and include blood gas analysis, glucose monitoring, and infectious disease detection.[25][26]

Enzyme-Linked Immunosorbent Assay (ELISA): A Workhorse in Biomarker Detection

ELISA is a powerful and widely used immunoassay for detecting and quantifying a specific antigen or antibody in a sample.[29][30] Its high sensitivity and specificity make it an invaluable tool in research and clinical diagnostics.[31][32]

The Four Main Types of ELISA:

| ELISA Type | Principle |

| Direct ELISA | The antigen is directly coated onto the microplate well, and an enzyme-conjugated primary antibody is used for detection.[29] |

| Indirect ELISA | The antigen is coated on the plate, followed by an unconjugated primary antibody and then an enzyme-conjugated secondary antibody that recognizes the primary antibody.[29] |

| Sandwich ELISA | A capture antibody is coated on the plate, which binds the antigen from the sample. A second, enzyme-conjugated detection antibody then binds to a different epitope on the antigen.[29] |

| Competitive ELISA | The sample antigen competes with a labeled antigen for binding to a limited amount of capture antibody. The signal is inversely proportional to the amount of antigen in the sample.[29] |

Application Protocol: Sandwich ELISA for a Cytokine

This protocol outlines the steps for a typical sandwich ELISA to quantify a cytokine in a biological sample.

Materials:

-

96-well microplate

-

Capture antibody specific for the cytokine

-

Recombinant cytokine standard

-

Detection antibody specific for the cytokine (biotinylated)

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., PBS with 1% BSA)

Procedure:

-

Coating: Coat the wells of the microplate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C. The capture antibody provides the specificity for the assay.[33]

-

Blocking: Aspirate the coating solution and wash the plate. Add blocking buffer to each well to prevent non-specific binding of subsequent reagents. Incubate for 1-2 hours at room temperature.[32]

-

Sample and Standard Incubation: Wash the plate. Add standards (of known concentrations) and samples to the appropriate wells. Incubate for 2 hours at room temperature. This allows the cytokine in the samples and standards to bind to the capture antibody.

-

Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature. The detection antibody binds to a different site on the captured cytokine, forming the "sandwich."

-

Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature. The streptavidin-biotin interaction provides a powerful signal amplification step.

-

Substrate Development: Wash the plate. Add TMB substrate to each well. Incubate in the dark at room temperature until a color change is observed. The HRP enzyme catalyzes the conversion of TMB to a colored product.

-

Stopping the Reaction: Add stop solution to each well to quench the reaction. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of cytokine present.

Section 5: The Future of Biomedical Engineering: Gene Editing with CRISPR-Cas9

The advent of CRISPR-Cas9 technology has revolutionized the field of genome engineering, offering unprecedented precision in modifying an organism's DNA.[34][35] This powerful tool has immense potential for correcting genetic defects and developing novel therapies for a wide range of diseases.[36]

The CRISPR-Cas9 system consists of two key components: the Cas9 nuclease, which acts as a pair of "molecular scissors" to cut DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific target sequence in the genome.[36] Once the DNA is cut, the cell's natural repair mechanisms can be harnessed to either knockout a gene (via non-homologous end joining) or insert a new genetic sequence (via homology-directed repair).[36]

Application Protocol: Generating a Gene Knockout in Human Pluripotent Stem Cells (hPSCs) using CRISPR-Cas9

This protocol provides a general workflow for creating a gene knockout in hPSCs.

Materials:

-

hPSCs

-

Cas9 expression vector

-

gRNA expression vector (targeting the gene of interest)

-

Lipofection reagent or electroporation system

-

Single-cell cloning supplies

-

Genomic DNA extraction kit

-

PCR reagents

-

Sanger sequencing services

Procedure:

-

gRNA Design and Cloning: Design a gRNA that targets a specific exon of the gene to be knocked out. Clone the gRNA sequence into an appropriate expression vector.[37]

-

Transfection/Electroporation: Co-transfect the Cas9 and gRNA expression vectors into the hPSCs using a suitable delivery method. The choice of delivery method is critical for achieving high editing efficiency and maintaining cell viability.

-

Single-Cell Cloning: After transfection, plate the cells at a low density to allow for the growth of individual colonies, each originating from a single cell.

-

Clonal Expansion and Screening: Pick individual colonies and expand them. Extract genomic DNA from a portion of each clone.

-

Genotype Analysis: Use PCR to amplify the target region of the gene from the genomic DNA. Sequence the PCR products using Sanger sequencing to identify clones that have insertions or deletions (indels) resulting from NHEJ-mediated repair, which lead to a frameshift mutation and gene knockout.[37]

References

- Biomaterials for Drug Delivery and Human Applications - PMC. (2024-01-18).

- Emerging Trends in Biomedical Imaging and Diagnostic Techniques | SciTechnol.

- What is tissue engineering? | EuroGCT.

- Therapy and Drug Delivery - IBME.

- Tissue Engineering and Regenerative Medicine - National Institute of Biomedical Imaging and Bioengineering (NIBIB).

- (PDF) Engineering Solutions for Drug Delivery System - ResearchGate. (2024-10-30).

- Self-aware biosensors boost digital health monitoring - KAUST Discovery. (2026-02-05).

- (PDF) Advances in Biomedical Imaging Techniques: A Comprehensive Review Crimson Publishers Wings to the Research - ResearchGate. (2023-11-12).

- Advancements in Medical Imaging Technology - AdventHealth University. (2021-10-07).

- Modern Diagnostic Imaging Technique Applications and Risk Factors in the Medical Field: A Review - PMC.

- The Intersection Of Biomedical Engineering And Regenerative Medicine: Creating New Tissues & Organs | Scientific Search. (2024-09-19).

- Tissue engineering - Wikipedia.

- Applications of Biomaterials in Advanced Drug Delivery Systems | 2 | C.

- The Future of Biomedical Imaging: Emerging Techniques and Technologies. (2024-12-10).

- Nanoparticles in Drug Delivery: The Complete Guide - ResolveMass Laboratories Inc.

- Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC.

- Techniques in scaffold fabrication process for tissue engineering applications: A review - Journal of Applied Biology and Biotechnology. (2022-04-10).

- Lab-on-a-chip devices for clinical diagnostics - RIVM.

- Enzyme Linked Immunosorbent Assay - StatPearls - NCBI Bookshelf - NIH.

- Biomaterial technology for tissue engineering applications - PMC - NIH.

- Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC.

- Special Issue : Biosensors in Biomedical Research and Diagnostics - MDPI.

- Cancer Biomarker ELISA Test - Creative Diagnostics.

- Nanoparticle drug delivery - Wikipedia.

- Recent advances in biomedical, biosensor and clinical measurement devices for use in humans and the potential application of these technologies for the study of physiology and disease in wild animals - Royal Society Publishing.

- Scaffolding in tissue engineering: general approaches and tissue-specific considerations - PMC.

- Liposome Preparation - Avanti Research™ - Sigma-Aldrich.

- Lab on chip for medical and clinical applications - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00096C. (2025-09-05).

- CRISPR Protocols and Methods | Springer Nature Experiments.

- CRISPR Guide - Addgene.

- Future of medicine: Lab-on-a-chip devices starting to make an impact | NHLBI, NIH. (2021-09-27).

- Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols - Assay Genie.

- An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems - International Journal of Pharmaceutical and Phytopharmacological Research.

- Full article: Tissue engineered scaffold fabrication methods for medical applications.

- Special Issue : Bioengineering Platforms for Drug Delivery - MDPI.

- Engineering with Biomedical Sciences Changing the Horizon of Healthcare-A Review - PMC - PubMed Central.

- Nano based drug delivery systems: recent developments and future prospects - PMC.

- Liposome Preparation Process - Creative Biolabs.

- Detection of biomarkers by using ELISA. | Download Scientific Diagram - ResearchGate.

- Delivering the CRISPR/Cas9 system for engineering gene therapies: Recent cargo and delivery approaches for clinical translation - Frontiers.

- Scaffold characteristics and their fabrication techniques for tissue engineering applications - Caspian Journal of Veterinary Sciences.

- Methods for nanoparticle synthesis and drug delivery | Request PDF - ResearchGate.

- Explainable Models in Biosensors, Biosensing Technology, and Biomedical Engineering.

- Scaffold Fabrication Techniques of Biomaterials for Bone Tissue Engineering: A Critical Review - MDPI.

- How To Use CRISPR: Your Guide to Successful Genome Engineering - Synthego.

- ELISA Kits for Rapid and Sensitive Detection of Biomarkers in Research - Blog. (2023-08-24).

- Mini review on emerging methods of preparation of liposome and its application as Liposome drug delivery systems.

- Lab-on-a-chip - Wikipedia.

- Lab-on-a-chip – The advent of instantaneous diagnosis for a plethora of diseases. (2023-12-09).

- Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems - MDPI.

Sources

- 1. nibib.nih.gov [nibib.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. cjvs.ausmt.ac.ir [cjvs.ausmt.ac.ir]

- 4. scientificsearch.com [scientificsearch.com]